Nickel vanadium oxide (NiV2O6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel vanadium oxide (NiV2O6) is a compound that combines nickel and vanadium oxidesThe compound crystallizes in a triclinic structure and exhibits interesting electronic and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel vanadium oxide can be synthesized using several methods, including the solid-state reaction technique and hydrothermal methods. In the solid-state reaction technique, high-purity nickel oxide (NiO) and vanadium oxide (V2O5) are used as raw materials. These materials are mixed and heated at high temperatures to form NiV2O6 . The reaction conditions typically involve temperatures around 800°C and a controlled atmosphere to ensure the purity and phase formation of the compound .

Industrial Production Methods: Industrial production of nickel vanadium oxide may involve similar methods but on a larger scale. The solid-state reaction method is often preferred due to its simplicity and cost-effectiveness. Additionally, methods like nebulizer spray pyrolysis have been explored for producing thin films of NiV2O6 for specific applications .

Chemical Reactions Analysis

Types of Reactions: Nickel vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the multiple valence states of vanadium and the semiconducting nature of the compound .

Common Reagents and Conditions: Common reagents used in reactions involving NiV2O6 include reducing agents like hydrogen and oxidizing agents like oxygen. The reaction conditions can vary, but they often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state vanadium compounds, while oxidation reactions can produce higher oxidation state vanadium oxides .

Scientific Research Applications

Nickel vanadium oxide has a wide range of scientific research applications:

Energy Storage: NiV2O6 is used as an anode material in lithium-ion batteries due to its excellent electrochemical performance and high specific capacity.

Photodetection: Thin films of NiV2O6 have been explored for photodetector applications due to their tunable optoelectronic properties.

Material Science: NiV2O6 is studied for its structural and electronic properties, contributing to the development of new materials with tailored functionalities.

Mechanism of Action

The mechanism by which nickel vanadium oxide exerts its effects is primarily related to its electronic structure and the multiple valence states of vanadium. In lithium-ion batteries, the compound undergoes multi-electron reactions, which contribute to its high specific capacity and excellent electrochemical performance . The presence of nickel and vanadium in different oxidation states allows for efficient charge transfer and storage, enhancing the overall performance of the material .

Comparison with Similar Compounds

Nickel vanadium oxide can be compared with other vanadium-based oxides and nickel compounds:

Nickel Pyro-Vanadate (Na2NiV2O7 and Ag2NiV2O7): These compounds also exhibit semiconducting properties and are studied for their optical and electronic characteristics.

Vanadium Oxides (V2O5, V2O3): These oxides are known for their catalytic and electrochemical properties, similar to NiV2O6.

Nickel Oxide (NiO): A well-known semiconductor, NiO is used in various applications, including catalysis and energy storage.

Nickel vanadium oxide stands out due to its unique combination of nickel and vanadium, offering a balance of properties that make it suitable for a wide range of applications.

Properties

IUPAC Name |

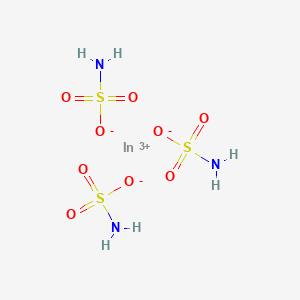

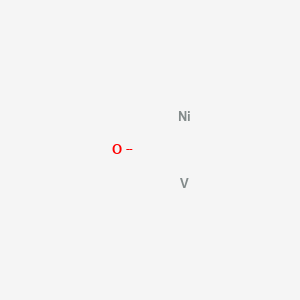

nickel;oxygen(2-);vanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.O.V/q;-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAUTNDSSJUOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[V].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiOV-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.634 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52502-12-2 |

Source

|

| Record name | Nickel vanadium oxide (NiV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel vanadium oxide (NiV2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)